2-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Overview
Description
2-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring.
Mechanism of Action
The mechanism of action of 2-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have suggested that it may exert its antimicrobial activity by inhibiting bacterial cell wall synthesis. It may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been found to have low toxicity in vitro. It has been shown to have antimicrobial activity against various types of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the growth of cancer cells, including breast cancer cells and lung cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its low toxicity. This allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for the study of 2-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One direction is to further investigate its antimicrobial properties and potential use as a disinfectant. Another direction is to study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, its potential use as a fluorescent probe for detecting metal ions could be explored further. Finally, more research is needed to fully understand its mechanism of action and optimize its use in scientific research.
Scientific Research Applications
2-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
5-[(4-nitrophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-18(20)10-4-6-11(7-5-10)21-9-13-16-14(17-22-13)12-3-1-2-8-15-12/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGQLEQFQFMPRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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